

# Technical Support Center: Autofluorescence Reduction

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## Compound of Interest

Compound Name: S 2160

Cat. No.: B1680384

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This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with autofluorescence, specifically when the **S 2160** Autofluorescence Eliminator Reagent is not providing the expected results.

## Frequently Asked Questions (FAQs)

Q1: What is **S 2160** Autofluorescence Eliminator Reagent and how does it work?

**S 2160** is a reagent designed to reduce or eliminate lipofuscin-like autofluorescence in tissue sections, which can interfere with the visualization of fluorescent signals in microscopy.<sup>[1][2][3]</sup> Lipofuscin is a pigment that accumulates in the cytoplasm of various cell types with age and has a broad excitation and emission spectrum that can overlap with commonly used fluorophores.<sup>[1][2][3]</sup> The reagent is provided in a 70% ethanol solution and is typically applied after immunofluorescence staining.<sup>[1][3][4]</sup>

Q2: What are the common causes of autofluorescence in biological samples?

Autofluorescence can originate from various endogenous sources within the tissue or be induced by experimental procedures. Common causes include:

- **Endogenous Fluorophores:** Molecules naturally present in tissues, such as collagen, elastin, NADH, and riboflavin, can fluoresce, particularly in the blue and green spectra.<sup>[5][6][7]</sup>

- Lipofuscin: These are granules of pigmented metabolic waste that accumulate in cells over time and exhibit broad-spectrum autofluorescence.[\[2\]](#)[\[6\]](#)[\[8\]](#)
- Red Blood Cells: The heme group in red blood cells can cause significant autofluorescence.[\[5\]](#)[\[9\]](#)
- Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with amines in the tissue to create fluorescent products (Schiff bases).[\[5\]](#)[\[6\]](#)[\[9\]](#) Glutaraldehyde tends to induce more autofluorescence than formaldehyde.[\[9\]](#)
- Heat and Dehydration: Excessive heat during tissue processing can increase autofluorescence, particularly in the red spectrum.[\[9\]](#)[\[10\]](#)

Q3: How do I properly use the **S 2160** reagent?

According to the manufacturer's protocol, the general steps for using **S 2160** are as follows.[\[1\]](#)[\[3\]](#)[\[4\]](#) However, it is crucial to note that the optimal incubation time may vary depending on the tissue type and the fluorescent probes used, and should be determined by the end-user.[\[1\]](#)[\[3\]](#)

- Complete your standard immunofluorescence staining protocol.
- Immerse the sections in PBS for 5 minutes.
- Immerse the sections in 70% ethanol for 5 minutes.
- Immerse the sections in the **S 2160** Autofluorescence Eliminator Reagent for 5 minutes.
- Immerse the sections in three changes of 70% ethanol for 1 minute each.
- Mount the sections using an anti-fade mounting medium.

Note: The manufacturer states that in most cases, better results are obtained when the reagent is used after the immunofluorescence procedure is completed.[\[1\]](#)

## Troubleshooting Guide: S 2160 Not Reducing Autofluorescence Effectively

If you are not observing a significant reduction in autofluorescence after using **S 2160**, consider the following troubleshooting steps.

Problem: High background autofluorescence persists after treatment with **S 2160**.

Possible Cause 1: The source of autofluorescence is not primarily lipofuscin.

**S 2160** is specifically marketed to reduce lipofuscin-like autofluorescence.<sup>[1][2][3]</sup> If the background in your sample is predominantly from other sources like collagen, elastin, or aldehyde fixation, **S 2160** may not be effective.

Solution:

- Identify the source of autofluorescence: Examine an unstained control slide under the microscope. The morphology and emission spectrum can provide clues. For example, fibrous structures may indicate collagen or elastin, while granular cytoplasmic deposits might be lipofuscin.
- Use a broad-spectrum quencher: Consider using alternative reagents that target a wider range of autofluorescent sources. Sudan Black B is effective against lipofuscin but can also help with other sources.<sup>[8][9][11]</sup> Commercial kits like Vector® TrueVIEW® are designed to quench autofluorescence from non-lipofuscin sources like collagen, elastin, and red blood cells.<sup>[12][13]</sup>

Possible Cause 2: Inadequate incubation time with **S 2160**.

The recommended 5-minute incubation is a starting point.<sup>[1][3][4]</sup> Different tissues and levels of autofluorescence may require different optimization.

Solution:

- Optimize incubation time: Perform a time-course experiment, varying the incubation in **S 2160** (e.g., 2, 5, 8, 10 minutes). Be aware that excessive incubation can quench the specific fluorescent signal from your probes.<sup>[1]</sup>
- Optimize ethanol washes: The number and duration of the post-reagent ethanol washes can also be adjusted.<sup>[1]</sup>

Possible Cause 3: The autofluorescence is extremely high due to sample preparation.

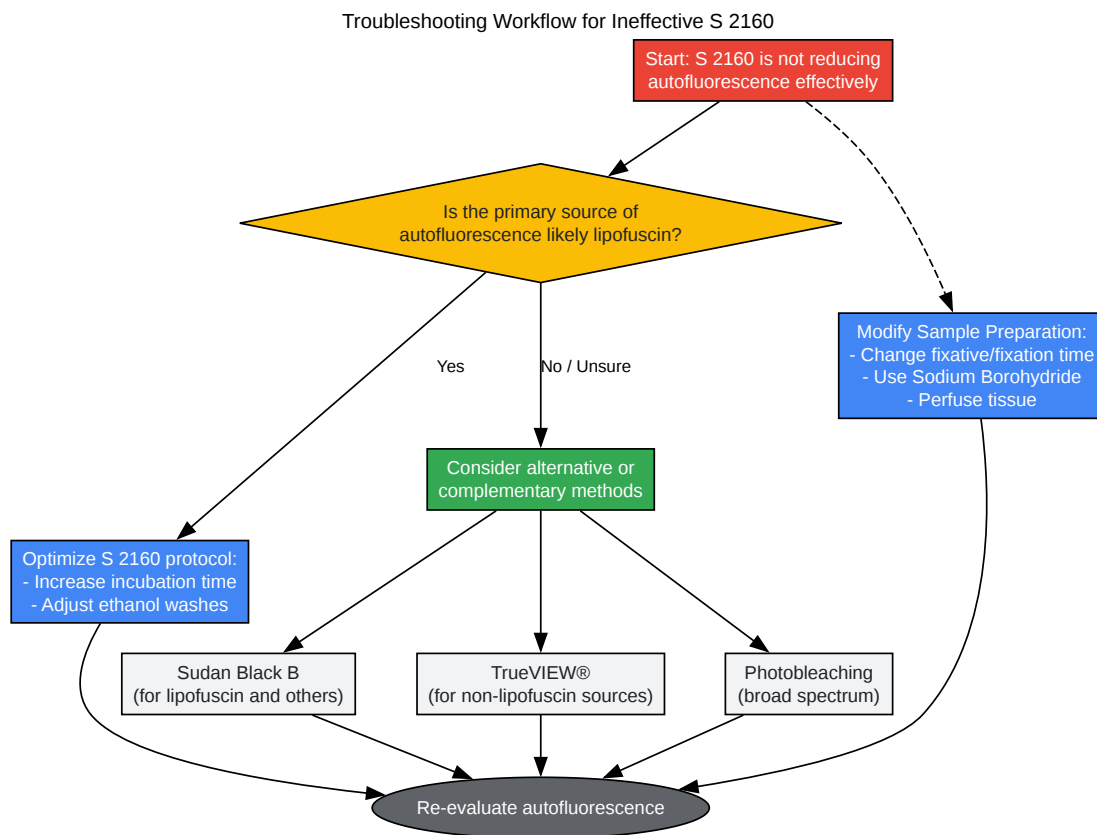
Issues with fixation or tissue handling can lead to levels of autofluorescence that are difficult to quench with a single reagent.

Solution:

- Modify your fixation protocol: If using aldehyde fixatives, reduce the fixation time to the minimum required.<sup>[9][10]</sup> Consider using paraformaldehyde instead of glutaraldehyde, as it tends to induce less autofluorescence.<sup>[9]</sup> Alternatively, try a non-aldehyde-based fixative like ice-cold methanol or ethanol.<sup>[5][14]</sup>
- Pre-treat samples: Before staining, you can try treating the sections with sodium borohydride to reduce aldehyde-induced autofluorescence.<sup>[9][15][16]</sup>
- Perfuse tissues: If working with animal models, perfusing the tissue with PBS before fixation can help remove red blood cells, a significant source of autofluorescence.<sup>[5][9]</sup>

## Troubleshooting Workflow

The following diagram illustrates a decision-making workflow when **S 2160** is not effective.



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Caption: Troubleshooting decision tree for ineffective **S 2160**.

## Alternative and Complementary Methods

If **S 2160** is not sufficient, several other methods can be employed to reduce autofluorescence.

## Comparison of Autofluorescence Reduction Methods

Method	Primary Target	Advantages	Disadvantages
S 2160 Reagent	Lipofuscin[1][2][3]	Simple post-staining protocol.	May not be effective against other sources of autofluorescence.
Sudan Black B	Lipofuscin, lipophilic compounds[8][9]	Very effective for lipofuscin; can reduce other autofluorescence.[11]	Can introduce background in the far-red channel; may reduce specific signal.[8]
Sodium Borohydride	Aldehyde-induced (Schiff bases)[15][16]	Effective for reducing fixation-induced autofluorescence.	Can have variable effects; may increase red blood cell autofluorescence.[8][9]
Photobleaching	Broad spectrum of fluorophores	Can reduce autofluorescence from various sources.	Can also bleach the fluorescent probes of interest; can be time-consuming.[17][18][19]
TrueVIEW® Kit	Non-lipofuscin sources (collagen, elastin, RBCs)[12][13]	Effective against common sources of autofluorescence in certain tissues.	Not effective against lipofuscin.[12]
TrueBlack®	Lipofuscin[8][20]	Effectively quenches lipofuscin with minimal background fluorescence.	Primarily targets lipofuscin.

## Experimental Protocols for Alternative Methods

### 1. Sudan Black B Treatment Protocol

This protocol is adapted from various sources and should be optimized for your specific tissue and staining.[\[11\]](#)[\[19\]](#)[\[20\]](#)

- After your final secondary antibody wash, rinse the slides in PBS.
- Prepare a 0.1% to 0.3% (w/v) solution of Sudan Black B in 70% ethanol. Stir in the dark for at least 2 hours and filter before use.[\[20\]](#)[\[21\]](#)
- Incubate slides in the Sudan Black B solution for 10-20 minutes at room temperature in a humid chamber.[\[19\]](#)[\[20\]](#)
- Remove excess Sudan Black B and wash the slides thoroughly multiple times (e.g., 3 x 5 minutes) in PBS or PBS with a low concentration of Tween 20 (e.g., 0.02%).[\[19\]](#)
- Mount with an aqueous mounting medium.

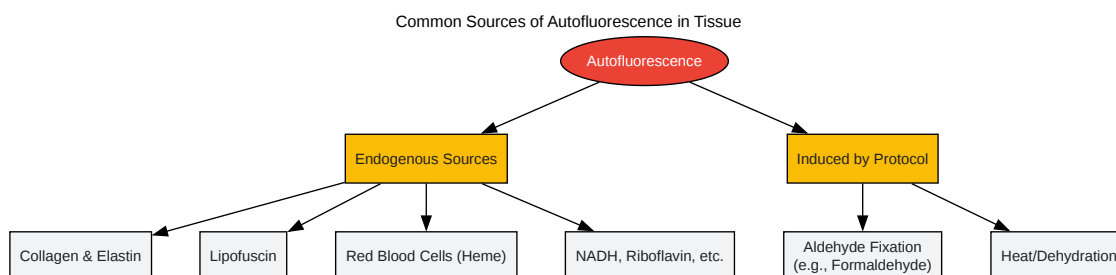
## 2. Photobleaching Protocol

This method uses light to destroy fluorescent molecules and should be performed before antibody incubation to protect your specific signal.[\[18\]](#)[\[19\]](#)

- Prepare your tissue sections on slides as you would for staining (e.g., deparaffinize and rehydrate).
- Expose the slides to a strong, broad-spectrum light source (e.g., a UV lamp or a fluorescence microscope's light source with a wide-open filter cube) for an extended period (e.g., 2 hours).[\[19\]](#)[\[22\]](#) The optimal time will depend on the intensity of the light source and the level of autofluorescence.
- Proceed with your standard blocking and immunofluorescence staining protocol.

## Visualizing the Sources of Autofluorescence

Understanding the origin of autofluorescence is key to selecting the right quenching strategy.



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Caption: Origins of autofluorescence in biological samples.

By systematically evaluating the potential causes of persistent autofluorescence and exploring these alternative methods, researchers can improve the signal-to-noise ratio in their immunofluorescence experiments and achieve clearer, more reliable results.

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